4-Methylpyrrolidin-3-ol hydrochloride

Übersicht

Beschreibung

4-Methylpyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C5H11NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrrolidin-3-ol hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of 1,4-diaminobutane with formaldehyde.

Methylation: The next step involves the introduction of a methyl group at the 4-position of the pyrrolidine ring. This can be done using methylating agents such as methyl iodide or dimethyl sulfate.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: 4-Methylpyrrolidin-3-one.

Reduction: 4-Methylpyrrolidin-3-amine.

Substitution: 4-Methylpyrrolidin-3-chloride.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Methylpyrrolidin-3-ol hydrochloride is utilized in chemistry and biology for a variety of purposes.

Chemical Reactions Analysis: This compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which are critical for its application in various fields.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

- Substitution: The hydroxyl group can be substituted with other functional groups, enhancing its reactivity and potential biological applications. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Chiral Building Block: One of the primary applications of this compound is as a chiral building block in organic synthesis. Its stereochemistry allows for constructing complex organic molecules with specific configurations, essential in synthesizing pharmaceuticals and other fine chemicals. The compound can be utilized in asymmetric synthesis processes, where it contributes to creating enantiomerically pure products.

Enzyme-Substrate Interactions: In biological research, this compound is employed to study enzyme-substrate interactions due to its chiral nature. The compound can mimic natural substrates, allowing researchers to investigate the specificity and kinetics of various enzymes. This application is crucial for drug discovery and understanding metabolic pathways.

Protein-Ligand Binding Studies: The compound is also utilized in protein-ligand binding studies. Its ability to interact with specific proteins makes it valuable for screening potential drug candidates that target particular receptors or enzymes.

Medicinal Chemistry

This compound serves as a precursor in synthesizing several pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural properties facilitate developing drugs that can effectively cross the blood-brain barrier and interact with CNS receptors. Derivatives of this compound have been explored for their potential as analgesics and antidepressants, highlighting its relevance in developing therapeutics for neuropsychiatric disorders.

Industrial Applications

In industry, this compound is used as an intermediate in producing fine chemicals and agrochemicals. Its chiral nature allows manufacturers to produce enantiomerically pure compounds often required in agricultural formulations.

Wirkmechanismus

The mechanism of action of 4-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The hydroxyl group at the 3-position and the methyl group at the 4-position play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: The parent compound, lacking the methyl and hydroxyl groups.

4-Methylpyrrolidine: Similar structure but without the hydroxyl group.

3-Hydroxypyrrolidine: Similar structure but without the methyl group.

Uniqueness: 4-Methylpyrrolidin-3-ol hydrochloride is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

4-Methylpyrrolidin-3-ol hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

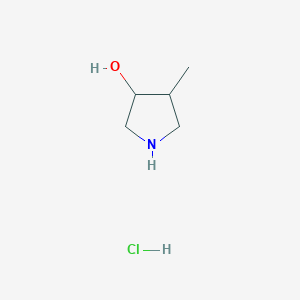

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, which is known for its role in various biological activities.

Pharmacological Properties

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The structure of this compound allows for interactions with various cellular targets that could lead to apoptosis in cancer cells .

- Neuroprotective Effects : Some studies indicate that pyrrolidine derivatives may have neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases like Alzheimer's. The mechanism may involve inhibition of cholinesterase enzymes, which are crucial in neurotransmitter regulation .

- Cholinesterase Inhibition : The compound has been noted for its ability to inhibit cholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can enhance acetylcholine levels in the brain, improving cognitive functions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Substituents on the Pyrrolidine Ring : Variations in substituents can significantly affect the compound's affinity for biological targets. For instance, modifications at the nitrogen atom or carbon backbone may enhance potency against specific enzymes or receptors .

- Hydrophilicity and Lipophilicity : The balance between hydrophilicity and lipophilicity influences the compound's absorption and distribution in biological systems. Compounds with suitable lipophilic efficiency (LipE) tend to exhibit better membrane permeability and bioavailability .

Case Studies

Several case studies have investigated the effects of this compound:

- Anticancer Efficacy : In vivo studies have demonstrated that derivatives of pyrrolidine compounds can inhibit tumor growth in xenograft models. For instance, treatment with a related compound showed a significant reduction in tumor size and improved survival rates in animal models .

- Neuroprotective Models : Animal studies assessing cognitive function post-treatment with cholinesterase inhibitors derived from pyrrolidine have shown improvements in memory tasks, suggesting potential therapeutic applications for neurodegenerative conditions .

Research Findings

Recent research findings underline the importance of further exploring this compound's potential:

Eigenschaften

IUPAC Name |

4-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEGDUJNLVSIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265108-42-7, 265108-43-8 | |

| Record name | rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(3R,4R)-4-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.